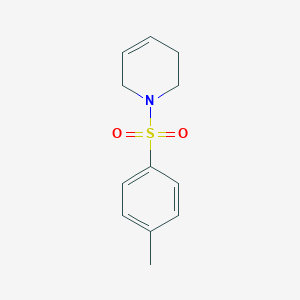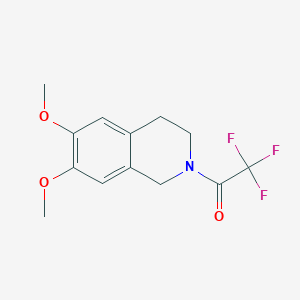
1-Tosyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-1,2,3,6-tetrahydropyridine (TTHP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. TTHP is a bicyclic compound that contains a pyridine and a tetrahydrofuran ring. TTHP has a tosyl group attached to the nitrogen atom of the pyridine ring, which makes it a versatile compound for synthetic purposes.
Wirkmechanismus
The mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine is not fully understood. However, studies have shown that 1-Tosyl-1,2,3,6-tetrahydropyridine can interact with various biological targets, including enzymes, receptors, and ion channels. 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have diverse biochemical and physiological effects. 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tosyl-1,2,3,6-tetrahydropyridine has several advantages as a research tool. 1-Tosyl-1,2,3,6-tetrahydropyridine is a versatile compound that can be easily synthesized and modified for various applications. 1-Tosyl-1,2,3,6-tetrahydropyridine is also relatively stable and can be stored for extended periods. However, 1-Tosyl-1,2,3,6-tetrahydropyridine has some limitations as a research tool. 1-Tosyl-1,2,3,6-tetrahydropyridine can be toxic at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Tosyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the potential of 1-Tosyl-1,2,3,6-tetrahydropyridine as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to explore the mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine and its interactions with biological targets. Additionally, further studies are needed to determine the toxicity and safety of 1-Tosyl-1,2,3,6-tetrahydropyridine for potential clinical applications.
Conclusion:
In conclusion, 1-Tosyl-1,2,3,6-tetrahydropyridine is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. 1-Tosyl-1,2,3,6-tetrahydropyridine has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been studied for its potential as a neurotransmitter and neuromodulator. 1-Tosyl-1,2,3,6-tetrahydropyridine has several advantages as a research tool, including its ease of synthesis and stability. However, 1-Tosyl-1,2,3,6-tetrahydropyridine has some limitations as a research tool, including its potential toxicity at high concentrations. There are several future directions for research on 1-Tosyl-1,2,3,6-tetrahydropyridine, including investigating its potential as a therapeutic agent and exploring its mechanism of action.
Synthesemethoden
The synthesis of 1-Tosyl-1,2,3,6-tetrahydropyridine involves the reaction of pyridine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction results in the formation of 1,2,3,6-tetrahydropyridine, which is then tosylated using tosyl chloride and a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
1-Tosyl-1,2,3,6-tetrahydropyridine has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been investigated for its potential as a neurotransmitter and neuromodulator due to its structural similarity to acetylcholine.
Eigenschaften
Produktname |
1-Tosyl-1,2,3,6-tetrahydropyridine |
|---|---|
Molekularformel |
C12H15NO2S |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15NO2S/c1-11-5-7-12(8-6-11)16(14,15)13-9-3-2-4-10-13/h2-3,5-8H,4,9-10H2,1H3 |
InChI-Schlüssel |
ZMTDDBMFBZAZMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)






![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)



![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)